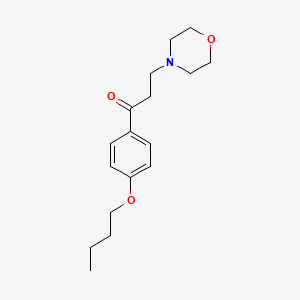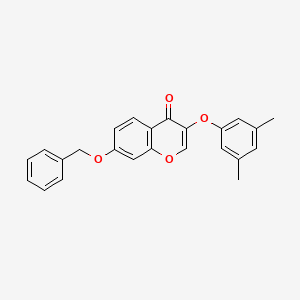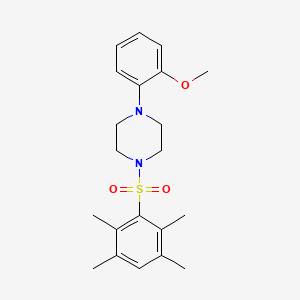
1-(4-Butoxyphenyl)-3-(morpholin-4-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ブトキシフェニル)-3-(モルホリン-4-イル)プロパン-1-オンは、ブトキシフェニル基とモルホリン環がプロパノン鎖で結合した有機化合物です。
準備方法
合成経路と反応条件: 1-(4-ブトキシフェニル)-3-(モルホリン-4-イル)プロパン-1-オンの合成は、一般的に以下の手順に従います。
ブトキシフェニル中間体の生成: 最初のステップでは、フェノールをブチルブロマイドでアルキル化し、炭酸カリウムなどの塩基の存在下で4-ブトキシフェノールを生成します。
プロパノン鎖の結合: 次に、4-ブトキシフェノールをプロピオニルクロリドと塩化アルミニウムなどのルイス酸触媒を使用してフリーデル・クラフツアシル化反応にかけ、プロパノン基を導入します。
モルホリン環の導入: 最後に、得られた中間体を塩基性条件下でモルホリンと反応させて目的化合物を得ます。
工業生産方法: この化合物の工業生産では、大規模合成に最適化された類似の手順が使用される場合があります。これには、反応条件と収率をより適切に制御するための連続フローリアクターの使用や、結晶化やクロマトグラフィーなどのより効率的な精製技術の採用が含まれます。
化学反応の分析
反応の種類: 1-(4-ブトキシフェニル)-3-(モルホリン-4-イル)プロパン-1-オンは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化し、カルボン酸やケトンを生成することができます。
還元: 水素ガスとパラジウム触媒を使用する還元反応により、ケトン基をアルコールに変換することができます。
置換: 芳香環は、硝酸や臭素などの試薬を使用して、ニトロ化やハロゲン化などの求電子置換反応を受けることができます。
一般的な試薬と条件:
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 活性炭上のパラジウムによる水素ガス。
置換: ニトロ化のための硝酸、臭素化のための臭素。
主な生成物:
酸化: カルボン酸またはケトン。
還元: アルコール。
置換: ニトロまたはハロゲン化誘導体。
科学研究への応用
1-(4-ブトキシフェニル)-3-(モルホリン-4-イル)プロパン-1-オンは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌作用や抗癌作用を示す可能性のある生物活性化合物としての可能性について調査されています。
医学: 特に特定の生物学的標的に作用する分子を設計する際に、創薬における潜在的な用途が探索されています。
産業: ポリマーやコーティングなど、特定の特性を持つ材料の開発に利用されています。
科学的研究の応用
1-(4-Butoxyphenyl)-3-(morpholin-4-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
作用機序
1-(4-ブトキシフェニル)-3-(モルホリン-4-イル)プロパン-1-オンがその効果を発揮するメカニズムは、その用途によって異なります。
生物活性: この化合物は、酵素や受容体と相互作用し、特定の経路を阻害または活性化することができます。たとえば、細菌細胞の重要な酵素を阻害し、抗菌効果をもたらす可能性があります。
材料特性: 産業用途では、この化合物の構造により、柔軟性向上や劣化耐性向上など、材料に特定の物理的または化学的特性が付与される場合があります。
類似化合物:
1-(4-メトキシフェニル)-3-(モルホリン-4-イル)プロパン-1-オン: ブトキシ基の代わりにメトキシ基を持つ類似の構造。
1-(4-エトキシフェニル)-3-(モルホリン-4-イル)プロパン-1-オン: ブトキシ基の代わりにエトキシ基を持つ構造。
独自性: 1-(4-ブトキシフェニル)-3-(モルホリン-4-イル)プロパン-1-オンは、メトキシおよびエトキシ類似体と比較して、その溶解性、反応性、および生物学的標的との相互作用に影響を与える可能性のあるブトキシ基の存在によってユニークです。
この詳細な概要は、1-(4-ブトキシフェニル)-3-(モルホリン-4-イル)プロパン-1-オンの合成、反応、用途、作用機序、および類似化合物との比較を網羅しており、包括的な理解を提供します。
類似化合物との比較
1-(4-Methoxyphenyl)-3-(morpholin-4-yl)propan-1-one: Similar structure but with a methoxy group instead of a butoxy group.
1-(4-Ethoxyphenyl)-3-(morpholin-4-yl)propan-1-one: Features an ethoxy group instead of a butoxy group.
Uniqueness: 1-(4-Butoxyphenyl)-3-(morpholin-4-yl)propan-1-one is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets compared to its methoxy and ethoxy analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H25NO3 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC名 |
1-(4-butoxyphenyl)-3-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C17H25NO3/c1-2-3-12-21-16-6-4-15(5-7-16)17(19)8-9-18-10-13-20-14-11-18/h4-7H,2-3,8-14H2,1H3 |
InChIキー |
OMTIUQGKUXPDOF-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(Benzyloxy)-4-methoxyphenyl]-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11652156.png)

![N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B11652169.png)
![4-({[3-(2,2-Dimethyloxan-4-YL)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11652176.png)
![4-chloro-2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11652181.png)
![2-ethoxy-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11652189.png)
![Ethyl 5-{[(2-chlorophenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11652192.png)
![methyl 4-[(4Z)-4-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B11652196.png)
![propyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11652206.png)
![6-Amino-4-(pentafluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11652209.png)

![(5E)-3-(3,4-dimethylphenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11652228.png)

![2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11652234.png)
